Phorbol triacetate

Vue d'ensemble

Description

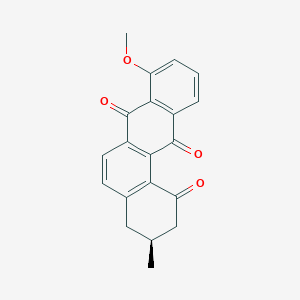

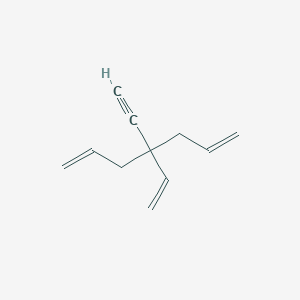

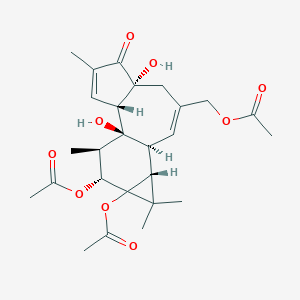

Phorbol triacetate, also known as Phorbol 12,13,20-triacetate, is a derivative of Phorbol . Phorbol is a diterpenoid with the structure of tigliane hydroxylated at C-4, -9, -12 (beta), -13 and -20, with an oxo group at C-3 and unsaturation at the 1- and 6-positions . It is a tetracyclic diterpenoid, an enone, a cyclic ketone, a tertiary alcohol, and a tertiary alpha-hydroxy ketone .

Synthesis Analysis

The synthesis of Phorbol triacetate has been achieved using a two-phase terpene synthesis strategy . This strategy has enabled the enantiospecific total synthesis of (+)-phorbol in only 19 steps from the abundant monoterpene (+)-3-carene . The purpose of this synthesis route is not to displace isolation or semisynthesis as a means of generating the natural product per se, but rather to enable access to analogues containing unique placements of oxygen atoms that are otherwise inaccessible .

Molecular Structure Analysis

The molecular formula of Phorbol triacetate is C26H34O9 . The IUPAC name is [(1S,2S,6R,10S,11R,13S,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate .

Chemical Reactions Analysis

The allylic oxidation of Phorbol triacetate has been investigated . This reaction cascade consists of thirteen discreet events occurring in the same flask, forming two new C–C bonds, three new ring systems, and three C–O bonds along with the cleavage of one C–C bond, two ring systems, and two C–O bonds .

Physical And Chemical Properties Analysis

The molecular weight of Phorbol triacetate is 490.5 g/mol . The CD spectra of Phorbol and some of its derivatives, such as its 12, 13, 20‐triacetate, show at least four bands .

Applications De Recherche Scientifique

Synthesis of Derivatives : Phorbol-12,13,20-triacetate is used in the synthesis of derivatives like phorbol-12,13-dibenzoate, phorbol-9,12,13-triacetate, and phorbol-3-ols, as described by Schairer et al. (1968) in "Zeitschrift für Naturforschung B" (Schairer et al., 1968).

Dehydration to Yield Phorbobutanon : It is also employed for dehydrating phorbol-20-monoacetate or phorbol-20-tritylether to yield phorbobutanon, as found in research by Bartsch and Hecker (1969) in "Zeitschrift für Naturforschung B" (Bartsch & Hecker, 1969).

Cancer Research : Yamasaki et al. (1981) in "Carcinogenesis" reported that Phorbol-9-myristate-9a-acetate, a derivative, induces erythroleukemia cells to become adhesive to tissue culture dishes, suggesting a role in cancer research (Yamasaki, Weinstein, & Van Duuren, 1981).

HIV-1 and Tumor Promoting Applications : Phorbol derivatives can inhibit HIV-1-induced effects and protein kinase C activation, as found in a study by El-mekkawy et al. (2002) in "Chemical & Pharmaceutical Bulletin" (El-mekkawy et al., 2002).

Neurotransmitter Release : Phorbol ester enhances calcium-dependent release of the sympathetic neurotransmitter tritium in rat's salivary gland, according to research by Wakade et al. (1985) in "Naunyn-Schmiedeberg's Archives of Pharmacology" (Wakade, Malhotra, & Wakade, 1985).

Tumor Growth Promotion : Baird et al. (1971) in "Cancer Research" noted that Phorbol esters like 12-O-tetradecanoyl-phorbol-13-acetate stimulate RNA, protein, and DNA synthesis in mouse epidermis, which could promote tumor growth (Baird, Sedgwick, & Boutwell, 1971).

Binding to Fibroblasts and Tumor Promotion : Driedger and Blumberg (1980) in "Proceedings of the National Academy of Sciences of the USA" observed that Phorbol esters bind to chicken embryo fibroblasts in a specific manner, promoting tumor promotion in mouse skin (Driedger & Blumberg, 1980).

Cell Morphology Alteration : Phorbol myristate acetate, another derivative, alters cell morphology, size, growth, and deoxyglucose transport in chicken embryo fibroblasts, as found by Driedger and Blumberg (1977) in "Cancer Research" (Driedger & Blumberg, 1977).

Enhanced T Cell Binding to Endothelial Cells : Phorbol esters increase T cells' adhesion to human endothelial cell monolayers, which may be important in immune responses, according to research by Haskard et al. (1986) in the "Journal of Immunology" (Haskard, Cavender, & Ziff, 1986).

Exploring Phorbol Chemical Space : Amin et al. (2020) in "Fitoterapia" discussed the allylic oxidation of Phorbol triacetate, exploring novel areas of phorbol chemical space (Amin et al., 2020).

Safety And Hazards

Phorbol triacetate is a potent compound that can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and is fatal if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The future directions of Phorbol triacetate research are likely to focus on its potential medicinal applications. Tigliane diterpenes, including Phorbol esters, have been viewed as promising leads in many different medicinal applications including immunomodulatory, anti-viral, and anti-cancer applications . The most progressed compound in this class of natural products is phorbol 12-myristate 13-acetate, which is currently in phase II clinical trials for the treatment of acute myeloid leukemia .

Propriétés

IUPAC Name |

[(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASMKIAVFGUYEG-SNMHUSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941756 | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phorbol triacetate | |

CAS RN |

19891-05-5 | |

| Record name | Phorbol 12,13,20-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12,13,20-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)